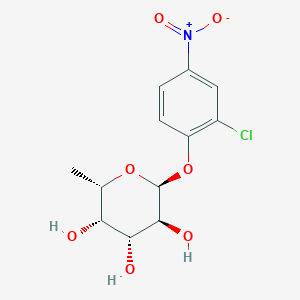

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the preparation of chloromethyl and nitrophenyl derivatives of glucopyranosides and fucopyranosides. For instance, 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside is prepared through a novel route from 2-methylphenyl α-D-glucopyranoside tetraacetate, showcasing a method that could be analogous to the synthesis of 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside by substituting the glucopyranoside with a fucopyranoside derivative (Briggs, Haines, & Taylor, 1992).

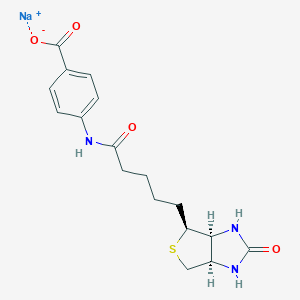

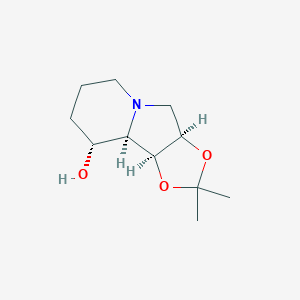

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside is characterized by the presence of a fucopyranoside sugar moiety and a 2-chloro-4-nitrophenyl aromatic group. This structure is pivotal for its biological activity, especially in enzyme inhibition, where the compound acts as a substrate mimic. The exact structure would be elucidated through methods like NMR and MS spectroscopy, as demonstrated in studies involving similar compounds (Kimura et al., 2013).

Aplicaciones Científicas De Investigación

1. Amylase Activity Measurement

- Application Summary : This compound is used in a continuously monitoring assay for amylase activity in biological fluids .

- Methods of Application : The assay uses 2-chloro-4-nitrophenyl-4-O-β-d-galactopyranosylmaltoside as the substrate, along with anti-human salivary amylase monoclonal antibodies for specific determination of the pancreatic isoenzyme . Amylase converts the substrate into β-d-galactopyranosylmaltose and 2-chloro-4-nitrophenol, which is measured at 405 nm .

- Results : The within-assay CVs for total amylase and pancreatic amylase were 0.6–1.6% and 0.5–2.5%, respectively . The day-to-day CVs for total amylase and pancreatic amylase were 0.8–3.7% and 0.6–4.1%, respectively .

2. Potentiometric Determination of α-L-Fucosidase Enzyme

- Application Summary : A potentiometric method was developed for measuring the activity of α-L-fucosidase (AFU) enzyme, which is important for the early diagnosis of hepatocellular carcinoma (HCC) and fucosidosis .

- Methods of Application : The method measures the concentration of 2-chloro-4-nitrophenol using a 2-chloro-4-NP-rhodamine B ion pair in a PVC membrane sensor . The sensor shows a linear, reproducible, and stable potentiometric response over a wide range of concentrations .

- Results : The average recoveries for the healthy subjects, cirrhosis of chronic hepatitis C and B, and HCC serum samples were 102.6±1.01%, 101.5±0.95%, and 100.1±1.1%, respectively .

3. Differential Assay of Human Alpha-Amylases

Safety And Hazards

Direcciones Futuras

The levels of AFU in human serum are a useful marker for diagnosing hepatocellular carcinoma (HCC), being significantly higher in patients with HCC than those with cirrhosis, other malignant neoplasms or control subjects . A highly sensitive and specific assay monitoring the hydrolysis of 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside by AFU has been developed for use in the early diagnosis of HCC . This suggests potential future directions in medical diagnostics.

Propiedades

IUPAC Name |

(2S,3S,4R,5S,6S)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURSGHQPKUXLAD-MOBXTKCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463539 | |

| Record name | CNP-AFU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside | |

CAS RN |

157843-41-9 | |

| Record name | CNP-AFU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)